(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one
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Overview
Description
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is a complex organic compound with a unique structure that includes an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aS,8aS)-2-Isopropyl-1-[2,3,4-tris-O-(2,2-dimethylpropanoyl)-α-D-arabinopyranosyl]octahydro-4(1H)-quinolinone
- (2R,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-2-Hydroxy-3,3,6a,6b,9,9,12a,14b-octamethylicosahydro-4(1H)-picenone
Uniqueness
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2R,8aS)-2-ethoxy-2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10-6-8-5-9(12)3-4-11(8)7-10/h8,10H,2-7H2,1H3/t8-,10-/m1/s1 |
InChI Key |
AIXQUKWBVVFVAL-PSASIEDQSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]2CC(=O)CCN2C1 |
Canonical SMILES |
CCOC1CC2CC(=O)CCN2C1 |
Origin of Product |
United States |
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